Quinmerac

Beschreibung

Classification and Historical Context of Quinmerac Research

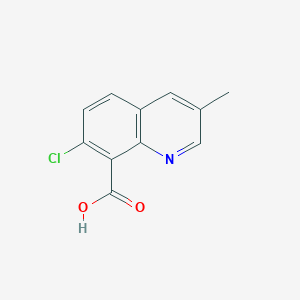

This compound is chemically classified as a quinolinecarboxylic acid herbicide, specifically a quinolinemonocarboxylic acid. Its molecular formula is C₁₁H₈ClNO₂, and it is characterized by a quinoline-8-carboxylic acid structure with additional methyl and chloro substituents at positions 3 and 7, respectively. nih.govherts.ac.ukwikipedia.orgcontaminantdb.ca

From a herbicidal perspective, this compound belongs to the auxinic herbicides, categorized under Group O of the Herbicide Resistance Action Committee (HRAC) classification. google.comhracglobal.com The compound was first manufactured by BASF in 1993. wikipedia.org Its development is part of a broader historical trajectory in herbicide research, which has seen the introduction of various synthetic auxins, including other quinolinecarboxylic acids like quinclorac (B55369), that have significantly impacted agricultural weed management since the mid-20th century. google.comcambridge.orgresearchgate.net

Table 1: Key Chemical and Classification Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₈ClNO₂ | nih.govherts.ac.ukwikipedia.org |

| IUPAC Name | 7-chloro-3-methylquinoline-8-carboxylic acid | herts.ac.ukwikipedia.orgcontaminantdb.ca |

| PubChem CID | 91749 | nih.govherts.ac.ukwikipedia.orgwikidata.org |

| CAS Registry Number | 90717-03-6 | herts.ac.ukwikipedia.orgthegoodscentscompany.com |

| Herbicide Class | Quinolinecarboxylic acid herbicide | herts.ac.ukgoogle.comcenmed.com |

| HRAC Group | O (Auxinic herbicides) | google.comhracglobal.com |

Research Significance of this compound as a Quinolinecarboxylic Acid Herbicide

The research significance of this compound stems from its efficacy as a highly selective herbicide. It is primarily utilized for the control of broad-leaved (dicotyledonous) weeds across a range of important agricultural crops, including cereals, oilseed rape, and sugar beet. nih.govwikipedia.orgcontaminantdb.cagoogle.comcenmed.comsigmaaldrich.comcabidigitallibrary.org

This compound functions as a systemic, synthetic auxin, meaning it is absorbed by plant roots and translocated throughout the plant. herts.ac.ukcabidigitallibrary.org Its herbicidal action involves mimicking an overdose of natural auxins, thereby disrupting the plant's phytohormonal system. This disruption can lead to the stimulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity, which in turn promotes the biosynthesis of ethylene (B1197577). In susceptible dicotyledonous plants, elevated ethylene levels can trigger the accumulation of abscisic acid (ABA), ultimately resulting in growth inhibition, epinasty (abnormal, downward curling or twisting of plant parts), and senescence. cambridge.org This detailed understanding of its mode of action is crucial for developing effective weed control strategies and managing potential herbicide resistance.

Overview of Key Research Domains for this compound

Academic research on this compound spans several key domains, reflecting its multifaceted impact and potential applications:

Weed Control Efficacy and Selectivity: A primary focus of research involves evaluating this compound's effectiveness against specific troublesome broad-leaved weeds, such as cleavers (Galium aparine L.), Veronica species, and Sinapis arvensis, in various crop systems, including canola, sugar beet, and cereals. wikipedia.orggoogle.comcenmed.comcabidigitallibrary.orgmdpi.com Studies often aim to optimize its application for maximum weed suppression while ensuring crop safety.

Environmental Fate and Degradation Pathways: Given its application in agriculture, understanding the environmental behavior of this compound is a significant research domain. Studies have detected this compound in various water bodies, including groundwater, surface water, and drinking water. sigmaaldrich.comresearchgate.net Research also delves into its degradation pathways, including photocatalytic degradation using materials like titanium dioxide (TiO₂) suspensions, identifying intermediate degradation products (e.g., 7-chloro-3-methylquinoline-5,8-dione and various hydroxylated derivatives), and proposing detailed degradation mechanisms. researchgate.netresearchgate.net Quantum chemical studies are also being employed to analyze its reactivity and inform methods for its removal from water. researchgate.net

Development of Novel Delivery Systems: Emerging research explores innovative approaches for this compound delivery, such as its intercalation into layered double hydroxides (LDHs). Recent studies have demonstrated the successful synthesis of this compound-intercalated nanocomposites (e.g., Zn/Al-LDH-QM) using co-precipitation methods, showing an enlargement of the interlayer gallery and changes in surface properties. This research aims to develop promising new materials that could offer benefits in agricultural applications, potentially improving stability, controlled release, or efficacy. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-3-methylquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZOLUNSQWINIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042364 | |

| Record name | Quinmerac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90717-03-6 | |

| Record name | Quinmerac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinmerac [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090717036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinmerac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-3-methylquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Quinolinecarboxylic acid, 7-chloro-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINMERAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OFY83UPMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Action

Phytohormonal System Perturbations

The herbicidal activity of quinmerac is rooted in its ability to disrupt the delicate balance of phytohormones that regulate plant growth and development. By introducing an excess of auxin-like activity, this compound sets off a chain reaction that primarily involves the plant hormones ethylene (B1197577) and abscisic acid (ABA).

A primary and rapid effect of this compound in sensitive plants is the stimulation of ethylene biosynthesis ebi.ac.uk. This overproduction of ethylene is a key step that initiates the subsequent phytotoxic effects of the herbicide.

This compound stimulates ethylene production by inducing the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase cambridge.org. This enzyme is responsible for the rate-limiting step in the ethylene biosynthesis pathway, which is the conversion of S-adenosyl-L-methionine (SAM) to ACC frontiersin.orgnih.gov. The induction of ACC synthase is considered a primary target in the mode of action for auxin-type herbicides .

Research conducted on the weed cleavers (Galium aparine), a species highly sensitive to auxins, demonstrated that treating the roots with this compound leads to the production of ACC and a subsequent surge in ethylene within the shoot tissue nih.gov. This stimulation of ACC synthase activity is a critical early event that triggers the cascade of ethylene and subsequent ABA production . In studies with Galium aparine, the stimulation of ethylene biosynthesis was accompanied by a subsequent increase in ABA, first detectable 5 hours after root treatment nih.gov.

| Compound | Effect of this compound Treatment | Reference |

|---|---|---|

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | Production is stimulated | nih.gov |

| Xanthoxal (ABA Precursor) | Levels increase alongside ethylene synthesis | ebi.ac.ukoup.com |

The ethylene produced as a result of ACC synthase activation acts as a critical signaling molecule that mediates the phytotoxic effects of this compound . The auxin-induced ethylene surge directly triggers the biosynthesis and accumulation of abscisic acid (ABA) oup.com. Studies have established a close correlation between the increase in ethylene levels and the subsequent rise in ABA concentrations in the shoots of sensitive plants treated with this compound . This demonstrates that ethylene is a key intermediary in the hormonal cascade initiated by this compound. The use of inhibitors of ethylene synthesis, such as aminoethoxyvinyl-glycine and cobalt ions, was found to decrease ABA accumulation and the associated growth inhibition, further confirming ethylene's role ebi.ac.uk.

Following the ethylene surge, a significant accumulation of abscisic acid (ABA) occurs, which is a central factor in the ultimate phytotoxicity of this compound cambridge.org. In Galium aparine, ABA concentrations were observed to be 70 times greater than in control plants 48 hours after treatment with this compound . This dramatic increase is due to stimulated biosynthesis rather than reduced catabolism .

The high levels of ABA induced by this compound have profound physiological consequences, most notably the closure of stomata nih.govoup.com. ABA is a key hormone in regulating stomatal movements, and its accumulation triggers the closure of these pores on the leaf surface nih.govnih.govfrontiersin.org. This stomatal closure leads to a significant reduction in the plant's ability to take up carbon dioxide (CO2) from the atmosphere, thereby inhibiting CO2 assimilation and photosynthesis nih.govoup.com. The time-course and dose-response of ABA accumulation have been shown to correlate closely with reductions in stomatal aperture and CO2 assimilation oup.com.

| Physiological Effect | Mechanism | Reference |

|---|---|---|

| Stomatal Closure | ABA accumulation triggers guard cell turgor loss. | nih.govoup.com |

| Reduced Transpiration | Direct consequence of stomatal closure. | nih.gov |

| CO2 Assimilation Inhibition | Reduced CO2 uptake due to closed stomata. | nih.govoup.com |

The accumulation of ABA is a major contributor to the visible symptoms of this compound phytotoxicity, including growth inhibition, epinasty (the downward bending of leaves), and senescence cambridge.org. The reduction in CO2 assimilation directly limits the plant's ability to produce energy and grow nih.gov. Furthermore, ABA itself is a known inhibitor of growth nih.gov. The combination of these factors leads to a cessation of both shoot and root growth nih.gov. The hormonal imbalance also induces epinasty and accelerates the process of senescence, characterized by chlorophyll (B73375) loss and tissue damage, ultimately leading to the death of the susceptible plant cambridge.orgoup.com.

Abscisic Acid (ABA) Accumulation and its Physiological Consequences

Cellular and Subcellular Target Interactions

This compound, a member of the quinolinecarboxylic acid class of synthetic auxins, exerts its herbicidal effects by disrupting various cellular and subcellular processes critical for plant growth and development. nih.gov Its mode of action is centered on mimicking the natural plant hormone auxin, leading to a cascade of physiological and biochemical disturbances in susceptible plant species. nih.govresearchgate.net

Interaction with Specific Molecular Targets and Pathways

As a synthetic auxin, this compound's primary molecular targets are components of the auxin signaling pathway. nih.govresearchgate.net These herbicides are perceived by auxin receptors, leading to an overstimulation of auxin-responsive genes. nih.govnih.gov This interaction triggers a hormonal imbalance, significantly increasing the synthesis of other phytohormones like ethylene and abscisic acid (ABA). nih.govresearchgate.netsemanticscholar.org

The upregulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity is a key step in the increased ethylene production. cambridge.org In sensitive dicotyledonous plants, this rise in ethylene levels subsequently triggers a significant accumulation of ABA. semanticscholar.orgcambridge.org This disruption of hormonal homeostasis is a central part of the herbicidal action, leading to growth inhibition, premature senescence, and tissue decay. nih.govresearchgate.net In some grass species, the increased ethylene biosynthesis can also lead to the accumulation of toxic levels of cyanide. nih.govresearchgate.netcambridge.org

| Key Molecular Event | Downstream Effect | Consequence in Susceptible Plants |

| Binding to auxin receptors | Overstimulation of auxin-responsive genes | Disruption of normal growth and development |

| Induction of ACC synthase | Increased ethylene biosynthesis | Hormonal imbalance, senescence |

| Ethylene-triggered ABA accumulation | Stomatal closure, reduced photosynthesis | Growth inhibition, tissue damage |

Effects on Cell Division and Elongation

Auxin herbicides like this compound profoundly affect cell division and elongation, which are fundamental processes for plant growth. nih.govnih.gov While natural auxins regulate these processes in a controlled manner, the persistent and high-level stimulation by synthetic auxins leads to uncontrolled and disorganized growth. nih.govresearchgate.net

At the cellular level, the application of high concentrations of synthetic auxins can lead to an inverse relationship between cell division and elongation; promoting one at the expense of the other. nih.gov For instance, some synthetic auxins primarily stimulate cell division, leading to the formation of undifferentiated callus-like tissues, while inhibiting cell elongation. nih.govresearchgate.net This disruption of the normal cell cycle and developmental programs ultimately contributes to the herbicidal effect. researchgate.netucanr.edu

A primary and rapid response to auxins, including synthetic auxins like this compound, is the stimulation of plasma membrane H+-ATPases. nih.govresearchgate.net This activation leads to the pumping of protons (H+) from the cytoplasm into the apoplast, the space outside the plasma membrane. nih.gov The resulting decrease in the pH of the cell wall is known as cell wall acidification. nih.gov This process is a key component of the "acid growth theory," which posits that the acidic environment facilitates cell wall loosening and, consequently, cell expansion. nih.gov

The acidification of the cell wall creates an optimal environment for the activity of expansin proteins. nih.govnih.govdntb.gov.ua Expansins are cell wall-loosening proteins that disrupt the non-covalent bonds between cellulose (B213188) microfibrils and other matrix polysaccharides. nih.govresearchgate.netresearchgate.net This action allows the structural components of the cell wall to slide past one another, increasing wall extensibility and enabling turgor-driven cell enlargement. nih.govresearchgate.net The overstimulation of this process by this compound leads to uncontrolled cell expansion and structural deformities.

Following cell expansion, the cell wall must be reinforced through the synthesis and deposition of new polysaccharide polymers to restore its rigidity and integrity. designerglycans.comnih.govspringernature.com This process involves the coordinated action of various enzymes that synthesize cellulose, hemicelluloses, and pectins. designerglycans.comnih.gov While initial auxin action promotes loosening, the prolonged and excessive stimulation by herbicides like this compound can disrupt the delicate balance between wall loosening and synthesis, leading to abnormal cell wall structures and compromised tissue integrity. nih.gov

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Homeostasis

A significant component of the phytotoxicity of this compound and other auxin herbicides is the induction of oxidative stress. nih.govresearchgate.net This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify these reactive intermediates. frontiersin.orgnih.govmdpi.com

Treatment with this compound has been shown to lead to the overproduction of hydrogen peroxide (H₂O₂), a major ROS, in susceptible plants like cleavers (Galium aparine). nih.govresearchgate.net This accumulation of H₂O₂ is correlated with tissue damage, including chlorophyll loss and increased activity of deoxyribonuclease (DNase), an indicator of cell death. nih.govresearchgate.net

| Plant Species | Herbicide | Observed Oxidative Stress Markers | Reference |

| Galium aparine (Cleavers) | This compound | Increased H₂O₂ levels, increased DNase activity, chlorophyll loss | nih.govresearchgate.net |

| Maize (Zea mays) | Quinclorac (B55369) | Increased superoxide (B77818) anion (O₂⁻) production, enhanced ethane (B1197151) evolution (lipid peroxidation) | nih.gov |

Hydrogen Peroxide (H2O2) Overproduction

This compound, an auxin-type herbicide, induces significant phytotoxicity in susceptible plants, a process closely linked to the overproduction of reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2). awsjournal.orgnih.govresearchgate.net Studies on cleavers (Galium aparine) have shown that treatment with this compound leads to a substantial increase in H2O2 levels in shoot tissue. nih.govresearchgate.net This accumulation of H2O2 is a key indicator of oxidative stress and is correlated with the progression of tissue damage. nih.govresearchgate.net

Research has demonstrated a clear dose-dependent relationship between this compound application and H2O2 generation. For instance, in hydroponically treated Galium aparine, H2O2 levels increased up to three-fold relative to control plants. nih.govresearchgate.net This overproduction is hypothesized to be a contributing factor to the induction of cell death in the leaves of treated plants. nih.govresearchgate.net The elevated H2O2 concentrations are considered a critical step in the cascade of events that leads to the ultimate herbicidal effect. nih.gov While H2O2 at low levels can act as a signaling molecule, at higher concentrations it becomes toxic, disrupting cellular homeostasis and damaging essential molecules like proteins and lipids. nih.gov

Table 1: Effect of this compound on Hydrogen Peroxide (H₂O₂) Levels in Galium aparine Shoots

| This compound Concentration | Change in H₂O₂ Level (Relative to Control) | Treatment Duration |

| 10 µM | Up to 3-fold increase | 72 hours |

This table is generated based on data indicating that H₂O₂ levels increased up to 3-fold in Galium aparine shoots after treatment. nih.govresearchgate.net

Link between Disrupted Auxin Homeostasis and Oxidative Stress

The overproduction of hydrogen peroxide is not an isolated event but is intricately linked to this compound's primary mode of action as a synthetic auxin. researchgate.net By mimicking high concentrations of natural auxins, this compound disrupts the plant's hormonal balance, initiating a signaling cascade that culminates in oxidative stress. researchgate.netcambridge.org

In susceptible dicot species like Galium aparine, this compound treatment stimulates the biosynthesis of ethylene. nih.gov This increase in ethylene, in turn, triggers a significant accumulation of abscisic acid (ABA). nih.govresearchgate.net Research has established a close correlation between the this compound-induced accumulation of ABA and the subsequent increase in H2O2 levels. nih.govresearchgate.net It is proposed that the high levels of ABA lead to the closure of stomata, which reduces the plant's photosynthetic activity. nih.govresearchgate.net This decline in photosynthesis is thought to be a primary trigger for the overproduction of H2O2, thus directly linking the initial disruption of auxin homeostasis to the eventual state of severe oxidative stress. nih.govresearchgate.net This cascade demonstrates that the herbicidal activity of this compound involves a complex interplay of hormonal imbalance and the generation of cytotoxic reactive oxygen species. nih.gov

Table 2: this compound-Induced Phytohormonal and Oxidative Stress Responses in Galium aparine

| Parameter | Response to 10 µM this compound | Correlation |

| Ethylene Synthesis | Stimulated | Triggers ABA biosynthesis |

| Abscisic Acid (ABA) Level | Increased up to 20-fold | Correlates with H₂O₂ increase |

| Hydrogen Peroxide (H₂O₂) Level | Increased up to 3-fold | Correlates with ABA accumulation |

This table synthesizes findings on the interconnected hormonal and oxidative stress responses following this compound treatment. nih.govresearchgate.netresearchgate.net

Chloroplast Damage and Membrane Destruction

The oxidative stress induced by this compound, characterized by the overabundance of H2O2, ultimately leads to significant subcellular damage, particularly to chloroplasts and cell membranes. nih.govumn.edu The generation of ROS can cause lipid peroxidation, a process that damages cellular membranes and leads to their rupture. nih.govumn.edu This destruction of membrane integrity results in the rapid browning or necrosis of plant tissues, a hallmark of the phytotoxicity caused by many contact herbicides. umn.edu

Specifically, the effects of this compound have been observed on chloroplasts, the site of photosynthesis. researchgate.netnih.gov Studies on Galium aparine treated with this compound have documented a significant loss of chlorophyll, which is a direct indicator of chloroplast damage or degradation. nih.govresearchgate.net This chlorophyll loss is closely correlated with the increase in H2O2 and ABA levels, suggesting that the oxidative burst and hormonal imbalance contribute directly to the dismantling of the photosynthetic apparatus. nih.govresearchgate.net Damaged chloroplasts are themselves a source of toxic ROS, which can further exacerbate cellular damage and lead to programmed cell death. scispace.com The disruption of chloroplast function and the destruction of cell membranes are critical final steps in the herbicidal action of this compound, leading to the death of the susceptible plant. umn.edu

Table 3: Indicators of Cellular Damage in Galium aparine after this compound Treatment

| Indicator | Observation after this compound Treatment | Implication |

| Total Chlorophyll | Significant loss | Chloroplast damage, impaired photosynthesis |

| Deoxyribonuclease (DNase) Activity | Increased up to 3-fold | Indicator of tissue damage and cell death |

| Cell Membranes | Destruction and rupture | Loss of cellular integrity, tissue necrosis |

This table is based on parameters used as sensitive indicators for the progression of tissue damage in response to this compound. nih.govresearchgate.netumn.edu

Plant Specific Responses and Selectivity Mechanisms

Differential Responses in Susceptible vs. Tolerant Plant Species

The selective action of quinmerac is characterized by distinct physiological and biochemical responses in target weeds compared to tolerant crops. This differential sensitivity is crucial for its application as a selective herbicide.

Response in Dicot Weeds (e.g., Galium aparine)

This compound demonstrates high efficacy against a range of dicotyledonous weeds, with Galium aparine (cleavers) being a particularly susceptible species. nih.govwikipedia.org Trials have consistently shown good control of G. aparine following this compound application. nih.gov This control is achieved through the herbicide's ability to induce stomatal closure via ethylene (B1197577) and abscisic acid (ABA) pathways, even at concentrations as low as 400 µM. The mechanism of action in G. aparine involves root inhibition and broader hormone-type effects.

Upon exposure to this compound, susceptible dicots like Galium aparine exhibit a significant stimulation of ethylene biosynthesis. This is evidenced by an increase in 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity, leading to elevated levels of ACC and subsequently ethylene. The surge in ethylene then triggers a subsequent accumulation of ABA and its precursor xanthoxal. This accumulation of ABA is a major contributing factor to the observed growth inhibition, epinasty (downward curling of leaves), and senescence in susceptible plants.

Table 1: Hormonal Responses in Susceptible Galium aparine to this compound

| Hormone/Precursor | Response (Relative to Control) | Time after Treatment | Effect on Plant Growth | Source |

| ACC | Increased levels | Within 2-3 hours | Growth inhibition | |

| Ethylene | Increased production | Within 2-3 hours | Growth inhibition | |

| Xanthoxal | Elevated (up to 2-fold) | After 5 hours | Growth inhibition | |

| ABA | Elevated (up to 24-fold) | After 5 hours | Growth inhibition, epinasty, senescence |

Limited Efficacy Against Specific Plant Species (e.g., Veronica spp., Papaver rhoeas)

While effective against many dicotyledonous weeds, this compound exhibits limited efficacy against certain species, notably Veronica spp. and Papaver rhoeas. nih.gov This indicates a spectrum of activity that, while broad for dicots, does not encompass all broadleaf weed species. Furthermore, this compound generally has minimal impact on monocotyledonous crops such as wheat or barley, highlighting its selective nature.

Mechanisms of Selectivity

The selectivity of this compound is primarily attributed to target-site-based mechanisms rather than differential uptake, translocation, or metabolism between resistant and sensitive plants. This compound is readily absorbed by germinating seeds, roots, and leaves, and is translocated both acropetally (upwards) and basipetally (downwards) within the plant.

Its herbicidal action stems from mimicking an auxin overdose, which disrupts the normal phytohormonal balance in sensitive plants. A key event in this disruption is the selective induction of ACC synthase activity, which in turn promotes the biosynthesis of ethylene. In susceptible dicots, the elevated ethylene levels subsequently trigger an accumulation of abscisic acid (ABA), which is a causative factor in the observed growth inhibition. This hormone-mediated response leads to physiological effects such as stomatal closure, reduced water consumption, and decreased photosynthetic CO2 uptake, ultimately resulting in inhibited shoot and root growth.

Synergistic and Antagonistic Interactions with Other Herbicides

Interactions with Auxin-like Herbicides (e.g., 2,4-D, Fluroxypyr)

This compound is often co-formulated or tank-mixed with other herbicides to achieve a more comprehensive weed control strategy. For instance, it is combined with metazachlor (B166288) for controlling grasses and broadleaf weeds in crops like sugar beet and oilseed rape. Combinations of this compound with other herbicides, such as aminopyralid, have been shown to provide a broader spectrum of weed control and higher efficacy than the individual components, sometimes exceeding the sum of their individual activities.

Fluroxypyr (B1673483) is another synthetic auxin herbicide commonly used for broadleaf weed control. While this compound and fluroxypyr both target broadleaf weeds like Galium aparine, their specific interactions in mixtures can vary. Studies with other auxin-like herbicides, such as fluroxypyr in combination with glyphosate (B1671968), have demonstrated synergistic effects on weed control, highlighting the potential for enhanced efficacy through strategic herbicide mixtures.

Proposed Mechanisms of Crosstalk with Auxin-Mediated Growth

This compound exhibits low intrinsic auxin-type activity. Its primary mode of action involves the stimulation of ethylene and ABA formation in responsive plants, particularly at higher application rates. The growth-inhibiting effects observed in susceptible plants are strongly correlated with these increased levels of ethylene, ACC, and ABA. This suggests that this compound's impact on plant growth is mediated through an auxin-stimulated ethylene pathway, which subsequently triggers ABA accumulation, leading to growth inhibition.

While this compound's action is linked to auxin pathways, its interaction with auxins appears to be indirect, primarily through its direct effect on ethylene biosynthesis. This distinguishes its mechanism from some other synthetic auxins, which might directly induce uncontrolled cell elongation. In some instances, this compound's indirect influence on ABA biosynthesis via ethylene induction may potentially antagonize certain aspects of auxin-mediated growth. However, studies in cell suspensions have indicated that this compound at specific concentrations might not significantly alter ABA levels, suggesting the involvement of compensatory hormonal pathways in some contexts.

Herbicidal Mixtures for Enhanced Efficacy

This compound is frequently employed in herbicidal mixtures to amplify its effectiveness and broaden its spectrum of weed control. greyhoundchrom.com A common combination involves mixing this compound with Metazachlor, which has demonstrated particular efficacy against rapeseed. greyhoundchrom.com This mixture, commercially available under names like Novall or Katamaran, leverages this compound's high solubility and strong soil binding, complementing Metazachlor's root uptake. greyhoundchrom.comfas.scot

Further enhancement of weed control is observed when this compound is combined with Metazachlor and Dimethenamid-p. This triple active ingredient mixture facilitates uptake through roots, shoots, and leaves, leading to more consistent pre-emergence and post-emergence control of problematic weeds such as shepherd's purse and poppy. fas.scotfas.scotbasf.co.uk For instance, products like Butisan max, containing Metazachlor, this compound, and Dimethenamid-p, have shown improved efficacy against graminaceous weeds, especially when applied with adjuvants like Codacide. researchgate.netagrojournal.org

This compound has also been combined with Chloridazon for use in sugar beet cultivation, sold under trade names such as Rebell. greyhoundchrom.com Moreover, a herbicidal mixture comprising Aminopyralid and this compound has been developed, demonstrating not only enhanced efficacy but also a potential for delaying the development of herbicide resistance. google.comgoogle.com The effectiveness of these mixtures can vary based on factors such as soil type, as observed in studies with Metazachlor + this compound combinations in canola, where results ranged from causing crop injury in some regions to significantly improving weed control and yield in others. areeo.ac.ir

Physiology of Absorption and Translocation

The herbicidal action of this compound is intrinsically linked to its physiological interaction with plant systems, particularly concerning its absorption and subsequent movement within the plant.

Root and Leaf Absorption

This compound exhibits dual absorption pathways in plants, being taken up by both the root system and the foliage. bund.debund.de While some sources indicate a primary absorption through the roots rather than leaves, other research suggests a more balanced uptake, with approximately 50% absorbed by leaves and 50% by roots. greyhoundchrom.combund.de Effective root uptake and the onset of activity are supported by adequate soil moisture. bund.de Foliar absorption is influenced by the concentration of the active ingredient and the duration of exposure, with light potentially increasing the uptake rate. bund.de In herbicidal formulations, such as those combining Metazachlor and this compound, this compound's absorption complements the root uptake of Metazachlor. fas.scot When Dimethenamid-p is also included, the mixture provides comprehensive root, shoot, and leaf uptake. fas.scotfas.scotbasf.co.uk

Acropetal and Basipetal Translocation

Once absorbed, this compound is systemically translocated throughout the plant, moving both acropetally (upward, via the xylem) and basipetally (downward, via the phloem). bund.deresearchgate.net This systemic mobility is characteristic of auxin-like herbicides, allowing the compound to reach various parts of the plant, including growing points and roots, where it exerts its herbicidal effects. google.comresearchgate.net The mode of action of this compound is proposed to involve root growth inhibition, exhibiting effects similar to natural auxins. bund.de Its selectivity in plants is primarily attributed to the lower sensitivity of the target tissues in tolerant crop species. researchgate.net

Influence of Auxin Transport Mechanisms (PIN family proteins, ABCB transporters)

This compound's herbicidal activity is closely associated with its mimicry of auxin, a crucial plant phytohormone. bund.deresearchgate.net As a quinolinecarboxylic acid, this compound's mode of action is analogous to synthetic auxins, such as indole-3-acetic acid (IAA). bund.deresearchgate.net Its quinoline (B57606) backbone shares structural similarities with other quinoline carboxylate auxin-like herbicides like Quinclorac (B55369). oup.comoup.com

A key aspect of this compound's mechanism involves stimulating the biosynthesis of the phytohormone ethylene in susceptible plants. bund.deresearchgate.netresearchgate.netamazonaws.com This stimulation leads to an accumulation of 1-aminocyclopropane-1-carboxylic acid (ACC) and subsequently cyanide, which are primary phytotoxic principles causing symptoms like epinasty, growth inhibition, and tissue decay. researchgate.netresearchgate.netresearchgate.net The selectivity of this compound may stem from differences in its perception or the subsequent signal transduction through the auxin pathway in tolerant versus susceptible plants. researchgate.net

Auxinic herbicides, including this compound, act as substrates for many of the same protein transporters that regulate endogenous auxin movement within plant cells. nih.gov These critical transport mechanisms include:

PIN family proteins: These integral membrane proteins are primarily responsible for the efflux of auxin from cells. wikipedia.orgnih.govresearchgate.net They are asymmetrically localized on the plasma membrane, which dictates the directionality of intercellular auxin flow. nih.govwikipedia.orgfrontiersin.org The function of PIN proteins is regulated by a proton gradient. nih.gov

ABCB transporters (ATP-binding cassette subfamily B): Members of the ABCB family are also involved in auxin efflux and are mechanistically driven by ATP hydrolysis. nih.govcore.ac.ukresearchgate.netplos.org Unlike PIN proteins, ABCB transporters are generally associated with the plasma membrane in a nonpolar orientation. nih.gov

Both PIN and ABCB proteins are known to cooperate in an additive and synergistic manner to facilitate auxin transport. nih.govwikipedia.org The interaction of this compound with these complex auxin transport systems is implied by its auxin-like activity and its structural resemblance to other synthetic auxins that are known to modulate these transporters. researchgate.netoup.comoup.comnih.govcore.ac.ukresearchgate.netplos.org

Herbicide Resistance Mechanisms in Weeds

Non-Target-Site Resistance (NTSR) Mechanisms

Non-Target-Site Resistance (NTSR) refers to mechanisms that allow a plant to survive herbicide application through means other than a change at the herbicide's primary target site dpird.wa.gov.au. These mechanisms are often more complex to decipher than TSR and can lead to cross-resistance to herbicides with different modes of action nih.gov. NTSR is typically polygenic, meaning it is governed by multiple genes, each contributing to some level of resistance nih.govudl.cat.

Reduced herbicide uptake, or absorption, is a mechanism of NTSR where the plant limits the penetration of the herbicide through its cuticle before it reaches the epidermis nih.govmdpi.comfrontiersin.org. This mechanism is not as common as others but has been documented in several weed species against various herbicide groups, including synthetic auxins and EPSPS inhibitors, generally resulting in low levels of resistance frontiersin.orggrowiwm.org. While increased cuticular wax production has been suspected as a cause for reduced uptake, this has not always been definitively confirmed growiwm.org.

Decreased translocation involves the altered movement of the herbicide within the plant, preventing it from reaching its target site in sufficient concentrations nih.govmdpi.comnih.govdpird.wa.gov.au. This can occur through mechanisms such as the sequestration of the herbicide into vacuoles, effectively removing it from metabolically active regions of the cell mdpi.comresearchgate.netpesticidestewardship.org. For instance, in glyphosate-resistant horseweed, a significant portion of glyphosate (B1671968) was found to be sequestered in the vacuole, compared to susceptible plants mdpi.com. Reduced translocation has been identified as a common mechanism of glyphosate resistance in species like Lolium rigidum, Lolium multiflorum, and Conyza canadensis, often providing a higher level of resistance than other mechanisms nih.gov. This mechanism can also be influenced by environmental factors, such as temperature, where low temperatures may reduce resistance levels by affecting vacuole sequestration kinetics frontiersin.org.

Increased herbicide metabolism, also known as enhanced detoxification or metabolic resistance, is a prevalent and concerning NTSR mechanism nih.govnih.govgrowiwm.orgnih.gov. This mechanism involves the plant's ability to break down herbicides into less toxic compounds at an accelerated rate before they can exert their phytotoxic effects nih.govnih.govpesticidestewardship.orgunl.edu. Metabolism-based NTSR is a significant threat to weed management because it can confer resistance to multiple herbicides, even those with different modes of action or those not yet commercially available nih.govudl.cat.

Several enzyme complexes play crucial roles in herbicide metabolism and detoxification:

Cytochrome P450 Monooxygenases (CYP450s) : P450s are a large superfamily of heme-thiolate enzymes that catalyze diverse oxidative reactions, including the initial phase I detoxification of xenobiotics like herbicides nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net. They are considered the most common group of enzymes responsible for metabolism-based resistance unl.edu. P450s can metabolize numerous herbicides from various chemical classes, and their increased activity or overexpression in resistant weeds contributes significantly to resistance frontiersin.orgresearchgate.netnih.gov. For example, upregulation of P450 genes has been observed in weeds resistant to ACCase-inhibitor and ALS-inhibitor herbicides researchgate.net. The selective chemical control of wild grasses in wheat often relies on the differential rates of herbicide metabolism mediated by P450s researchgate.netacs.org.

Glutathione (B108866) S-transferases (GSTs) : GSTs are phase II detoxification enzymes that catalyze the conjugation of reduced glutathione to herbicides, leading to their inactivation and subsequent transport into the vacuole nih.govnih.govnih.govunl.eduresearchgate.net. This conjugation is critical for removing xenobiotics from the cytosol and preventing them from interacting with their target sites researchgate.net. Elevated levels of GSTs have been associated with multiple-herbicide resistance (MHR) in grass weeds such as black-grass (Alopecurus myosuroides) and annual ryegrass (Lolium rigidum) nih.govmdpi.comcambridge.org. Studies have shown that GST activity and abundance are greater in herbicide-resistant black-grass biotypes, and herbicide treatment can select for populations with higher GST activity cambridge.org.

UDP-glucosyl transferases (UGTs) : UGTs are enzymes involved in the glucosylation of herbicides, a phase II detoxification reaction where a glucose molecule is added to the herbicide, increasing its water solubility and facilitating its compartmentalization or excretion nih.govmdpi.comnih.govacs.orggoogle.com. While UGTs are important for crop tolerance, their specific role in herbicide resistance in weeds is still being actively researched frontiersin.org.

The enhanced activity of these enzyme complexes, particularly P450s, GSTs, and UGTs, can lead to a plant's ability to detoxify herbicides rapidly, thereby conferring resistance nih.govmdpi.comacs.orgnih.gov.

Increased Herbicide Metabolism/Detoxification

Evolutionary Aspects of Quinmerac Resistance

The evolution of herbicide resistance is a dynamic process driven by strong selection pressure from repeated herbicide applications ucanr.edunih.gov. While the incidence of resistance to synthetic auxin herbicides, including this compound, has historically been lower compared to other herbicide modes of action (e.g., ACCase and ALS inhibitors), resistance can still evolve hracglobal.comnih.gov. The evolution of NTSR, especially through enhanced metabolism, can be gradual, involving the incremental accumulation of genetic changes nih.gov. Weeds possess significant genetic variability, which allows for rapid evolution of herbicide resistance under selection pressure uwa.edu.au. Although specific detailed research findings on the evolutionary aspects of this compound resistance are not extensively detailed in the provided search results, the general principles of herbicide resistance evolution apply. The repeated use of this compound, like other synthetic auxins, can select for resistant biotypes within weed populations ucanr.edu.

Strategies for Herbicide Resistance Management

Effective management of herbicide resistance is crucial for sustainable agriculture and involves integrated approaches that reduce selection pressure and diversify weed control tactics agronomyjournals.comucanr.eduoregonstate.eduhh-ra.org. Key strategies include:

Diversifying Herbicide Modes of Action : Rotating herbicides with different modes of action (MOA) and using tank-mixes or pre-packaged mixtures containing multiple MOAs are fundamental to resistance management growiwm.orgoregonstate.eduumn.edusyngenta.ca. This prevents the continuous selection for resistance to a single MOA ucanr.eduoregonstate.edu.

Integrated Weed Management (IWM) : IWM combines various control methods, including cultural, mechanical, biological, and chemical approaches, to reduce reliance on herbicides agronomyjournals.comgrowiwm.orgoregonstate.edu. Examples include crop rotation, tillage, cover crops, false seedbeds, and preventing weed seed production growiwm.orgoregonstate.edufrontiersin.org.

Optimizing Herbicide Application : Applying herbicides at appropriate rates and timings, and ensuring good coverage, can maximize efficacy and reduce the chance of resistant individuals surviving umn.edusyngenta.ca.

Monitoring and Early Detection : Regularly inspecting fields for weed escapes and identifying resistant biotypes early is vital to implement timely and effective management strategies ahdb.org.uk.

Preventing Weed Spread : Cleaning machinery, planting certified weed-free seeds, and preventing resistant weeds from flowering and producing seeds can limit the spread of resistance oregonstate.edu.

These strategies aim to reduce the selection intensity for resistance evolution, thereby delaying or preventing the dominance of herbicide-resistant weed populations ucanr.eduumn.edu.

Environmental Fate and Degradation Pathways

Degradation in Aqueous Environments

In aqueous solutions, quinmerac exhibits stability across a pH range of 3 to 9. chemicalbook.com However, it undergoes significant degradation through photocatalytic processes, especially in the presence of titanium dioxide (TiO2). researchgate.netepa.govepa.govuns.ac.rs

Photocatalytic Degradation in Water

Photocatalytic degradation is a prominent pathway for this compound removal from water, often employing TiO2 as a catalyst. researchgate.netepa.govepa.govuns.ac.rs This process is influenced by several key parameters.

The efficiency of this compound's photocatalytic degradation in aqueous TiO2 suspensions is significantly affected by the type of light source, TiO2 loading, pH, and temperature. researchgate.netepa.govepa.govuns.ac.rsresearchgate.net

Light Source : Ultraviolet (UV) light has been identified as an effective light source for the photocatalytic degradation of this compound. researchgate.netepa.govepa.govuns.ac.rsresearchgate.net

Catalyst Loading (TiO2) : An optimal TiO2 catalyst loading has been determined to enhance degradation efficiency. For this compound (at an initial concentration of 50 μM), the optimum TiO2 loading was found to be 0.25 mg mL⁻¹ under UV light. researchgate.netepa.govepa.govuns.ac.rsresearchgate.net Increasing the catalyst loading beyond this optimum value can lead to a decrease in the degradation rate due to reduced light penetration and increased scattering. researchgate.net

| Parameter | Optimal Value/Observation | Source |

| Light Source | UV light | researchgate.net |

| TiO2 Catalyst Loading | 0.25 mg mL⁻¹ (for 50 μM this compound) | researchgate.net |

| pH | pH 7.2 (under UV light with 0.25 mg mL⁻¹ TiO2) | researchgate.net |

| Temperature | Apparent activation energy of 13.7 kJ mol⁻¹; temperature generally has a negligible effect on the photodegradation rate, though higher temperatures can lead to higher reaction rates in HO• radical-initiated oxidation. researchgate.netresearchgate.netresearchgate.net | researchgate.netresearchgate.netresearchgate.net |

pH : The degradation rate of this compound in TiO2 suspensions increases across the investigated pH range of 3.4 to 8.8, although this increase is not as pronounced as observed with other catalysts like ZnO. researchgate.net The optimum pH for this compound photocatalytic degradation with TiO2 under UV light was found to be 7.2. researchgate.netepa.govepa.govuns.ac.rs

Temperature : While the apparent activation energy for the reaction is 13.7 kJ mol⁻¹, studies indicate that temperature has a negligible effect on the photodegradation rate of this compound. researchgate.netresearchgate.net However, theoretical studies on HO• radical-initiated oxidation suggest that higher temperatures (e.g., 333 K) can lead to higher reaction rates. researchgate.net

In the photocatalytic degradation of this compound, the presence of electron acceptors and the generation of hydroxyl radicals (•OH) play critical roles. researchgate.netepa.govepa.govuns.ac.rsresearchgate.net Molecular oxygen is a commonly used electron acceptor. mdpi.com Hydrogen peroxide (H2O2) has been identified as the most efficient electron acceptor in conjunction with molecular oxygen. researchgate.netepa.govepa.govuns.ac.rsresearchgate.net

The heterogeneous catalysis of this compound primarily occurs via free hydroxyl radicals (•OH). researchgate.netepa.govepa.govuns.ac.rsresearchgate.netmdpi.com This has been demonstrated through experiments using ethanol (B145695) as an •OH scavenger, which showed that the degradation process is mainly driven by these radicals. researchgate.netepa.govepa.govuns.ac.rsresearchgate.netmdpi.com The formation of •OH radicals is crucial for the oxidative degradation of organic pollutants in TiO2 photocatalysis. mdpi.com

The photocatalytic degradation of this compound, particularly in its initial stages, typically follows pseudo-first order kinetics. researchgate.netepa.govepa.govuns.ac.rsresearchgate.netkashanu.ac.irecust.edu.cnnih.gov This kinetic model suggests that the degradation rate is directly proportional to the concentration of this compound. researchgate.netepa.govepa.govuns.ac.rsresearchgate.net

During the photocatalytic degradation of this compound, several organic intermediates and ionic byproducts are formed before complete mineralization occurs. researchgate.netepa.govepa.govuns.ac.rs Complete mineralization of this compound has been observed to occur in approximately 120 minutes under optimal conditions. researchgate.netepa.govepa.govuns.ac.rs

Key reaction intermediates identified include:

7-chloro-3-methylquinoline-5,8-dione researchgate.netepa.govepa.govuns.ac.rs

Three isomeric phenols hydroxy-7-chloro-3-methylquinoline-8-carboxylic acids researchgate.netepa.govepa.govuns.ac.rs

7-chloro-3-(hydroxymethyl)quinoline-8-carboxylic acid researchgate.netepa.govepa.govuns.ac.rs

The kinetics of the appearance and disappearance of these intermediates have been followed using techniques such as LC-ESI-MS/MS. researchgate.netepa.govepa.govuns.ac.rs

Tentative photodegradation pathways for this compound have been proposed based on the identified intermediates and the understanding of the photocatalytic mechanism. researchgate.netepa.govepa.govuns.ac.rs The primary degradation mechanism involves the attack of hydroxyl radicals (•OH) on the this compound molecule. researchgate.netresearchgate.netresearchgate.netmdpi.com Theoretical studies suggest that radical adduct formation (RAF) reactions are more likely to occur during the oxidation process, followed by formal hydrogen transfer (FHT), while single electron transfer (SET) is a negligible pathway. researchgate.net The predominant pathway for •OH addition is at the C7 position of the benzyl (B1604629) ring, followed by hydrogen abstraction at the methyl group. researchgate.net

The disappearance of this compound leads to the formation of a number of organic intermediates and ionic byproducts, eventually resulting in its complete mineralization. researchgate.netepa.govepa.govuns.ac.rs

Effect of Natural Water Quality on Degradation Rate

Studies on the photocatalytic degradation of this compound in aqueous titanium dioxide (TiO2) suspensions have investigated the influence of natural water quality on its removal rate researchgate.netepa.govresearchgate.netepa.gov. These investigations encompassed the physicochemical characteristics of various natural water types to understand their impact on degradation efficiency researchgate.netresearchgate.net. While specific quantitative data tables detailing the direct effect of each natural water quality parameter (e.g., dissolved organic carbon, turbidity) on this compound's degradation rate are not extensively detailed in the available literature snippets, the research confirms that such effects were a component of the comprehensive studies on its photocatalytic breakdown researchgate.netepa.govepa.gov.

Chemical Reactivity and Oxidation Processes in Water

The degradation of this compound in aqueous environments is significantly influenced by oxidation processes, particularly those initiated by highly reactive species like hydroxyl radicals (HO•) researchgate.netsmolecule.com. Theoretical studies have elucidated the mechanisms through which this compound reacts with these radicals.

The oxidation of this compound by HO• radicals in aqueous media primarily proceeds via three distinct mechanisms: Radical Adduct Formation (RAF), Formal Hydrogen Transfer (FHT), and Single Electron Transfer (SET) researchgate.netresearchgate.netresearchgate.net.

Radical Adduct Formation (RAF) reactions are identified as the most probable pathway during the oxidation of this compound by HO• radicals researchgate.netresearchgate.netresearchgate.net. This mechanism involves the addition of the hydroxyl radical to specific sites on the this compound molecule. Quantum chemical calculations indicate that HO•-addition to the C7 position of the benzyl ring is the predominant pathway for radical adduct formation researchgate.net. Thermodynamically, the formation of radical adducts is favored, as evidenced by exergonic reaction energies nih.gov.

Formal Hydrogen Transfer (FHT) is another mechanism involved in the oxidative degradation of this compound, though it is less likely to occur compared to RAF reactions researchgate.netresearchgate.netresearchgate.net. This process involves the abstraction of a hydrogen atom from the this compound molecule by the hydroxyl radical. Specifically, hydrogen abstraction at the methyl group of this compound has been identified as a significant pathway within the FHT mechanism researchgate.net.

In contrast to RAF and FHT, Single Electron Transfer (SET) is considered a negligible pathway for the oxidation of this compound initiated by HO• radicals in aqueous solutions researchgate.netresearchgate.netresearchgate.net. This suggests that direct electron removal from the this compound molecule by the hydroxyl radical is not a primary degradation route under these conditions.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in analyzing the reactivity of this compound. These studies involve the calculation of various reactivity descriptors, including ionization energy, molecular hardness, electrophilicity, and the condensed Fukui function researchgate.netresearchgate.netnih.govuaeh.edu.mxebi.ac.uk.

The Fukui function, a local reactivity descriptor, provides insights into the preferred sites for electrophilic, nucleophilic, and radical attacks on the molecule researchgate.netresearchgate.netnih.govuaeh.edu.mxebi.ac.uk. For this compound, Fukui function values predict that electrophilic and free radical attacks are likely to cause aromatic substitutions researchgate.netresearchgate.netnih.govuaeh.edu.mxebi.ac.uk. Specifically, the C2 position has been identified as the most electrophilic site, prone to electrophilic attack leading to aromatic substitutions researchgate.net. For free radical attacks, the C7 site on the benzyl ring has been reported as the most reactive researchgate.net. Conversely, nucleophilic attacks are predicted to cause cleavage of the C=N bond, with the nitrogen atom in the quinoline (B57606) ring being a favorable site for such attacks researchgate.netresearchgate.netnih.gov.

The rates of this compound degradation reactions are significantly influenced by environmental factors such as pH and temperature. The rate constant for the oxidation of this compound initiated by HO• radicals has been evaluated across a range of temperatures (283–333 K) and pH values (0–14) researchgate.netresearchgate.net.

Research findings indicate that the highest reaction rates for this compound oxidation by HO• radicals are achieved under conditions of low pH (0–1) and high temperature (333 K) researchgate.netresearchgate.net. For instance, a maximum rate constant of 9.36 × 10^8 M^-1s^-1 was observed under these extreme conditions researchgate.netresearchgate.net.

While high temperatures generally accelerate reaction rates, some studies on photocatalytic degradation suggest that temperature might have a negligible effect on the photodegradation rate of this compound in certain contexts researchgate.net. The influence of pH on photocatalytic degradation is complex and significant, largely due to its multiple roles in affecting electrostatic interactions between the semiconductor surface, solvent molecules, the substrate, and charged radicals formed during the process researchgate.net.

Table 1: Influence of pH and Temperature on this compound Oxidation by HO• Radicals

| Parameter | Condition | Observed Effect on Reaction Rate (k) | Reference |

| pH | Low (0–1) | Increased rate | researchgate.netresearchgate.net |

| Temperature | High (333 K) | Increased rate | researchgate.netresearchgate.net |

| Maximum k | pH 0-1, 333 K | 9.36 × 10^8 M^-1s^-1 | researchgate.netresearchgate.net |

Degradation in Soil Environments

This compound's persistence in soil can vary, with typical aerobic soil degradation half-lives (DT₅₀) around 30 days, and laboratory values at 20 °C reported as 16.3 days, classifying it as moderately persistent. herts.ac.uk Field DT₅₀ values can range from 3 to 33 days. chemicalbook.com Soil moisture conditions significantly influence its persistence by moderating microbial degradation and soil leaching. chemicalbook.com

Microbial Degradation Pathways

Microbial degradation is a primary mechanism for the breakdown of this compound in soil. chemicalbook.com While specific detailed pathways for this compound are not as extensively studied as some other herbicides, generally, soil microorganisms play a crucial role in degrading organic pollutants through diverse enzymatic pathways, including oxidation, reduction, and hydrolysis. nih.govpjoes.commdpi.com In the soil, this compound degradation pathways are observed to be similar to those in plants, yielding the same oxygenated and hydroxylated metabolites. chemicalbook.com

Adsorption Mechanisms in Soils (e.g., on iron oxides, clay minerals)

This compound is only slightly adsorbed to the soil. chemicalbook.com However, its adsorption behavior is influenced by soil components such as iron oxides and clay minerals. csic.esgeoscienceworld.org Herbicides like this compound, which are quinoline-carboxylic acids, exhibit similar adsorption mechanisms to analogous compounds such as imazaquin. csic.es Adsorption can occur through the formation of inner-sphere complexes, particularly with iron oxides, where interactions between the heterocyclic nitrogen and Fe(III) contribute to covalent bond formation. csic.es The presence of competitive anions like phosphate (B84403) can decrease herbicide adsorption due to an increase in negative surface charge. csic.es Adsorption to soil particles can involve both outer-sphere complexation (electrostatic interactions) and inner-sphere complexation (direct bonds, including covalent and ionic characteristics) on clay minerals, oxide minerals, and soil organic matter. mdpi.com

Influence of Soil Properties on Degradation and Mobility

Soil properties significantly impact the degradation and mobility of this compound. Factors such as soil pH, organic matter content, and the type and amount of clay minerals, as well as the content of iron and manganese oxides, all affect the adsorption ability of the soil. researchgate.netresearchgate.net Soil moisture conditions are particularly important for this compound persistence by influencing microbial degradation and leaching. chemicalbook.com Generally, a higher content of soil organic matter correlates with enhanced sorption of pesticides, leading to decreased leaching and reduced mobility through the soil profile. researchgate.net

Metabolic Pathways in Plants

The metabolism of this compound in plants involves transformation to metabolites or degradation products. fao.org The degradation and metabolic pathways of this compound have not been extensively studied, but key reactions include oxidation of the 3-methyl group to an alcohol and hydroxylation at the 2-quinoline position. chemicalbook.com These metabolites are subsequently conjugated to carbohydrates. chemicalbook.com The extent of this compound metabolism varies significantly among plant species, ranging from 5% to 80%. chemicalbook.com

Identification of Plant Metabolites (e.g., BH 518-2, BH 518-4, BH 518-5)

In plants, this compound is metabolized relatively rapidly. semanticscholar.org The main metabolites identified include the hydroxymethyl derivative BH 518-4 and the carboxylic acid derivative BH 518-2. semanticscholar.org Another soil metabolite, BH 518-5, has also been identified. semanticscholar.orgnih.govherts.ac.uk

The decline of parent this compound in foliage of treated rapeseed and sugar beet can be significant, decreasing from 80-90% of total radioactive residues (TRR) at 0-1 days after treatment to less than 20% TRR at 16-23 days after treatment. semanticscholar.org At crop harvest, levels of this compound (free and conjugated) are typically below 10% TRR or undetectable. semanticscholar.org

The following table summarizes the identified plant metabolites of this compound:

| Metabolite Name | Description | Detected In |

| BH 518-4 | Hydroxymethyl derivative | Plants |

| BH 518-2 | Carboxylic acid derivative | Plants |

| BH 518-5 | Soil metabolite (3-hydroxymethyl-7-chloro-quinoline-8-carboxylic acid) | Soil |

Environmental Toxicology Ecotoxicology

Aquatic Organism Ecotoxicity

Quinmerac exhibits toxicity to a range of aquatic organisms, including fish, aquatic invertebrates, and algae.

Interactive Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Organism Type | Species | Endpoint | Value | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96 h) | 19.8 mg/L basf.com, 19.59 mg/L basf.co.uk | basf.combasf.co.uk |

| Aquatic Invertebrates | Daphnia magna | EC50 (48 h) | > 100 mg/L | lgcstandards.com |

| Algae | Navicula pelliculosa | EC50 (72 h) | 2.23 mg/L | adama.com |

| Algae | Chlorella fusca | EC50 (72 h) | 48.5 mg/L | lgcstandards.com |

Interactive Table 2: Chronic Toxicity of this compound to Aquatic Organisms

| Organism Type | Species | Endpoint | Value | Reference |

| Aquatic Invertebrates | Daphnia magna | NOEC (21 d) | 100 mg/L basf.co.uk, > 100 mg/L adama.com | basf.co.ukadama.com |

| Algae | Navicula pelliculosa | NOEC (72 h) | 0.22 mg/L | adama.com |

| Other aquatic plants | Myriophyllum spicatum | NOEC (72 h) | 0.15 mg/L | adama.com |

Ecotoxicity predictions and animal studies suggest that this compound, and potentially its degradation products, may have developmental toxicity basf.combasf.co.ukresearchgate.netresearchgate.netresearchgate.net. Indications of possible developmental toxicity or teratogenicity have been observed in animal studies basf.combasf.co.uk.

Mutagenicity tests conducted on this compound have indicated an absence of genotoxic potential basf.com. Furthermore, ecotoxicity predictions illustrate that neither this compound nor its degradation products exhibit mutagenic toxicity researchgate.netresearchgate.netresearchgate.net.

This compound is generally assessed as a substance that does not accumulate significantly in organisms basf.com. Ecotoxicity predictions further support this, indicating that this compound and its degradation products are non-bioaccumulative in aquatic organisms researchgate.netresearchgate.net. While the log Pow (octanol-water partition coefficient) is a key indicator for assessing bioconcentration potential, with a value greater than 3 typically prompting further assessment fao.org, the explicit non-bioaccumulative nature of this compound has been affirmed basf.comresearchgate.netresearchgate.net. This compound is not readily biodegradable according to OECD criteria basf.co.uk.

Analytical Methodologies for Quinmerac and Metabolites

Quantification in Environmental Samples

High-performance analytical methods are essential for detecting quinmerac and its metabolites in environmental matrices, often at trace levels.

High-Performance Liquid Chromatography (HPLC) is a standard method recommended for quantifying this compound residues in environmental samples. uni.lu HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, is a commonly used technique for determining quinclorac (B55369) residues in various matrices, a pesticide with similar physicochemical characteristics to this compound. herts.ac.uklgcstandards.com HPLC has been successfully utilized for the quantification of polar substances in laboratories for over 30 years. lgcstandards.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another standard method recommended for the quantification of this compound residues in environmental samples. uni.lu For GC-MS analysis, a DB-5MS capillary column (0.25 mm × 30 m, 0.25 μm) with a temperature gradient from 45°C to 280°C and helium as a carrier gas (1.0 mL/min) is typically used. uni.lu These methods are validated for detecting this compound and its metabolites (e.g., BH 518-2 and BH 518-4) in compliance with EU Maximum Residue Limit (MRL) regulations. uni.lu A miniaturized, QuEChERS-based, liquid-liquid extraction method followed by GC-MS has been developed and validated for pesticide residue determination in water, with recovery rates ranging from 85.3% to 107% and relative standard deviations (RSD) from 1.8% to 15.4%. uni.lu GC-MS is particularly effective for analyzing thermally stable, less polar, and more volatile compounds in environmental samples, such as air, water, and soil. herts.ac.uk

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has become the method of choice for determining polar compounds like pesticides in various water bodies in environmental analysis. lgcstandards.com This technique offers high sensitivity and selectivity, enabling the detection of hundreds of compounds in a single analysis. A multi-component method using direct aqueous injection (DAI) with LC-MS/MS has been developed for the simultaneous analysis of six pesticides, including this compound, in natural waters. This method demonstrated good linearity from 0.2 to 50.0 µg L⁻¹ with correlation coefficients between 0.995 to 0.999. Method accuracy ranged from 84% to 100%, and precision (RSD) from 4% to 15%. The limits of detection (LOD) for the targeted pesticides in this method ranged from 0.03 to 0.36 µg L⁻¹.

For general pesticide residue analysis in food, LC-MS/MS methods have shown LOD values ranging from 0.03–0.5 μg/kg and LOQ values from 0.6–1.5 μg/kg. Recovery rates for most common residues typically fall within the 70–120% range. Another validated LC-ESI(+)MS/MS method for pesticide residues in food, based on QuEChERS extraction, reported average recoveries from 80% to 110% with RSDr ≤ 16% at fortification levels of 0.01, 0.05, 0.10, and 0.20 mg/kg. The LOD values for this method ranged from 0.001 to 0.003 mg/kg, with the LOQ set at 0.01 mg/kg for all analytes.

Table 1: Typical Performance Parameters for Pesticide Quantification in Environmental Samples

| Analytical Method | Parameter | Range/Value | Source |

| LC-MS/MS (DAI) | Linearity (r²) | 0.995–0.999 | |

| Accuracy | 84–100% | ||

| Precision (RSD) | 4–15% | ||

| LOD | 0.03–0.36 µg L⁻¹ | ||

| GC-MS (QuEChERS) | Recovery Rate | 85.3–107% | uni.lu |

| Precision (RSD) | 1.8–15.4% | uni.lu | |

| LC-MS/MS (General Pesticides) | LOD | 0.03–0.5 μg/kg | |

| LOQ | 0.6–1.5 μg/kg | ||

| Recovery Rate | 70–120% |

Challenges in Metabolite Quantification

Quantifying this compound metabolites presents specific analytical challenges, particularly concerning the availability of reference materials and the limitations of certain immunoassay techniques.

A significant challenge in quantifying this compound metabolites is the lack of commercially available reference standards for some of them. Specifically, the metabolite BH 518-4 lacks commercial reference standards, which complicates its accurate quantification. uni.lu While analytical standards for parent this compound and metabolite BH 518-2 are commercially available, the absence of a commercial standard for BH 518-4 poses a hurdle for laboratories aiming to quantify this specific metabolite. High-purity reference materials are essential for calibrating instruments and validating analytical methods in residue analysis.

Immunoassay methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), quantify total residues without differentiating individual metabolites. uni.lu While ELISA offers advantages like high sensitivity, cost-effectiveness, and rapidity for pesticide detection, it often quantifies a sum of residues rather than distinguishing between the parent compound and its individual metabolites. This limitation means that if the objective is to assess the specific concentrations of this compound, BH 518-2, and BH 518-4 individually, ELISA methods may not be sufficient. Immunoassays can also exhibit low sensitivity for similar types of pesticides due to cross-reactivity, where antibodies may react with structurally similar compounds, leading to less specific results.

Regulatory Compliance and Detection Limits (e.g., MRLs)

Regulatory compliance for this compound is primarily governed by Maximum Residue Limits (MRLs), which are established to ensure consumer safety and facilitate international trade hpc-standards.com. The European Union (EU) plays a significant role in setting these standards, with this compound having been approved by the European Commission in 2010 for inclusion in the list of Authorised Plant Protection Products wikipedia.org.

Residue Definition and MRLs: In the EU, the residue definition for this compound in plant products and honey is defined as the "sum of this compound and its metabolites BH 518-2 and BH 518-4, expressed as this compound" sigmaaldrich.comeuropa.eueuropa.eu. This comprehensive definition ensures that not only the parent compound but also its key metabolites are accounted for in residue analysis.

Commission Regulation (EU) 2022/1321, published on July 25, 2022, amended Annexes II and III to Regulation (EC) No 396/2005, specifically addressing MRLs for this compound, among other substances sigmaaldrich.comeuropa.euagrinfo.eu. These updated MRLs became applicable from February 21, 2023 agrinfo.eu. Under this regulation, MRLs for this compound (as per its residue definition) range from 0.02 to 0.15 mg/kg for various products of plant and animal origin sigmaaldrich.com.

Recent changes in MRLs include:

Removal of existing MRLs for certain commodities like spinaches, chards/beet leaves, chervil, chives, celery leaves, parsley, sage, rosemary, thyme, basil and edible flowers, laurel leaves, bay leaves, tarragon, and sugar beet roots agrinfo.eu.

An increase in the limit of determination (LOD) to 0.15 mg/kg for commodities such as tree nuts, table olives, avocados, beetroots, oil seeds, and oil fruits agrinfo.eu.

A reduction in the LOD to 0.02 mg/kg for products of animal origin not explicitly listed in the regulation's Table 1 agrinfo.eu.

The MRL for sugar beet roots was lowered based on the advice of the European Food Safety Authority (EFSA) agrinfo.eu. MRLs for leaf vegetables were reduced to the LOD in the absence of authorized use in the EU agrinfo.eu.

The EFSA conducts regular reviews of existing MRLs, as mandated by Article 12 of Regulation (EC) No 396/2005, to assess the occurrence of this compound residues in various matrices and to ensure consumer safety europa.euresearchgate.net.

Analytical Methodologies and Detection Limits: Accurate and sensitive analytical methods are crucial for enforcing MRLs and monitoring this compound residues. These methods typically involve techniques capable of detecting and quantifying this compound and its relevant metabolites at very low concentrations.

For instance, a photoinduced chemiluminescent method developed for this compound determination in water achieved a limit of detection (LOD) of 0.6 ng/mL without pretreatment, and 0.08 ng/mL following solid-phase extraction nih.gov. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another robust method used for simultaneous analysis of multiple pesticides, including this compound, in natural waters, demonstrating LODs ranging from 0.03 to 0.36 µg/L cranfield.ac.uk.

For the enforcement of the proposed residue definition (sum of this compound and metabolites BH 518-2 and BH 518-4), the European Union Reference Laboratories (EURLs) indicate that a combined Limit of Quantification (LOQ) of 0.1 mg/kg is achievable for high water content, high acid content, and dry commodities using single residue methods like QuEChERS-based approaches in routine analyses nih.gov. For high oil content commodities, parent this compound can be monitored at an LOQ of 0.01 mg/kg nih.gov. Analytical standards for parent this compound and metabolite BH 518-2 are commercially available, which is vital for method calibration and quality control sigmaaldrich.comnih.govsigmaaldrich.com.

The sensitivity of analytical methods is recommended to have an LOD lower than 25% of the MRL, and the LOQ should demonstrate reliable performance in terms of accuracy (recovery 70-110%) and precision (RSD <20%) researchgate.net.

Table 1: Selected Maximum Residue Limits (MRLs) for this compound in the EU (as of Regulation (EU) 2022/1321)

| Commodity Group/Product | MRL (mg/kg) | Residue Definition | Notes |

| Products of Plant Origin (general) | 0.02 - 0.15 | Sum of this compound and its metabolites BH 518-2 and BH 518-4 expressed as this compound | sigmaaldrich.comeuropa.eueuropa.eu |

| Tree Nuts, Table Olives, Avocados, Beetroots, Oil Seeds, Oil Fruits | 0.15 | Sum of this compound and its metabolites BH 518-2 and BH 518-4 expressed as this compound | LOD increased to this value agrinfo.eu |

| Products of Animal Origin (not specifically listed) | 0.02 | Sum of this compound and its metabolites BH 518-2 and BH 518-4 expressed as this compound | LOD reduced to this value agrinfo.eu |

| Sugar Beet Roots | Lowered from previous levels | Sum of this compound and its metabolites BH 518-2 and BH 518-4 expressed as this compound | Based on EFSA advice agrinfo.eu |